Orexin B (human)

描述

属性

IUPAC Name |

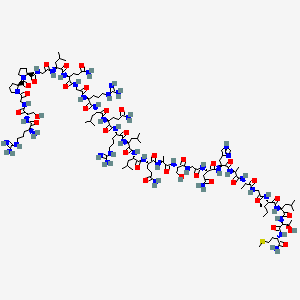

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBREICAXZPFDD-WMQZXSDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H212N44O35S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2899.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Human Orexin B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and core biological functions of human Orexin (B13118510) B (also known as Hypocretin-2). It details the seminal research that identified this critical neuropeptide, outlines the methodologies for its chemical and recombinant synthesis, and describes its primary signaling pathways.

Discovery of the Orexin System

The discovery of the orexin neuropeptides was a landmark event in neuroscience, occurring nearly simultaneously in 1998 by two independent research groups.[1][2][3] This dual discovery led to a parallel nomenclature: "orexin" (from the Greek orexis for "appetite") and "hypocretin" (for its hypothalamic origin and weak resemblance to secretin).[1][2] Officially, hypocretin (HCRT) refers to the gene and transcripts, while orexin is used for the peptides themselves.[1]

One group, led by de Lecea and Sutcliffe, utilized a technique called subtractive hybridization to identify genes specifically expressed in the hypothalamus.[3] This "gene-first" approach revealed a precursor protein, prepro-hypocretin, which was predicted to be cleaved into two distinct peptides: hypocretin-1 (Orexin A) and hypocretin-2 (Orexin B).[3][4]

Concurrently, a group led by Sakurai and Yanagisawa employed a "ligand-first" pharmacological approach.[3][4] They systematically screened rat brain extracts for endogenous ligands that could activate orphan G-protein coupled receptors (GPCRs).[4] This effort led to the isolation of two peptides that activated specific GPCRs, which they named Orexin A and Orexin B. The corresponding receptors were designated Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[1][4]

Both research teams correctly identified that both peptides originated from a single precursor gene (prepro-orexin) and were primarily produced by a small population of neurons in the lateral and posterior hypothalamus.[1][2][4] Initial studies noted that central administration of the peptides stimulated food intake, suggesting a primary role in appetite regulation.[4] However, subsequent research revealed their more profound and critical role in the regulation of arousal, wakefulness, and sleep.[1][2]

Physicochemical Properties of Human Orexin B

Human Orexin B is a linear neuropeptide derived from the 130-amino acid precursor, prepro-orexin.[1] It is significantly conserved across mammalian species, although the human variant has two amino acid substitutions compared to the rodent sequence.[5][6] Its structure and chemical properties are essential for its selective interaction with its target receptors.

| Property | Value | References |

| Amino Acid Sequence | Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2 | [7][8] |

| One-Letter Sequence | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 | [7][8] |

| Length | 28 amino acids | [1][2] |

| Molecular Formula | C123H212N44O35S | [7] |

| Average Molecular Weight | ~2899.3 Da | [7] |

| Post-Translational Mod | C-terminal Amidation | [2][5][9] |

| Structure | Linear peptide, forms two alpha-helices in solution | [2][5] |

| CAS Number | 205640-91-1 | [7][9][8] |

Table 1: Key Physicochemical Properties of Human Orexin B.

While Orexin A is characterized by two internal disulfide bonds that stabilize its structure, Orexin B is a linear peptide.[1][2] This structural difference is a key determinant of their differential receptor affinities.

| Feature | Orexin A | Orexin B | References |

| Length | 33 amino acids | 28 amino acids | [1][2] |

| Structure | Two disulfide bridges | Linear | [1][2] |

| Receptor Affinity | OX1R ≈ OX2R | OX2R >> OX1R | [1][7][8] |

| Binding (Ki) | OX1R: ~20 nM, OX2R: ~38 nM | OX1R: ~420 nM, OX2R: ~36 nM | [6][9] |

Table 2: Comparison of Human Orexin A and Orexin B.

Synthesis of Human Orexin B

The production of Orexin B for research and therapeutic development relies on two primary methods: chemical synthesis and recombinant protein production.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for producing research-grade Orexin B.[10] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Generalized SPPS for Orexin B

-

Resin Preparation: A Rink Amide resin is typically used. The amide linker is essential as it yields a C-terminally amidated peptide upon cleavage, mimicking the native Orexin B structure.[10]

-

First Amino Acid Coupling: The C-terminal amino acid (Methionine) is coupled to the resin. Its α-amino group is protected, commonly with an Fmoc (9-fluorenylmethyloxycarbonyl) group.

-

Deprotection: The Fmoc protecting group is removed from the resin-bound methionine using a mild base, such as piperidine, exposing the free amino group for the next coupling step.

-

Amino Acid Activation & Coupling: The next amino acid in the sequence (Threonine), with its α-amino group protected, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the preceding residue.

-

Iterative Cycling: The deprotection and coupling steps are repeated for each of the 28 amino acids in the Orexin B sequence in a C-terminus to N-terminus direction.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This cocktail also removes the side-chain protecting groups from the amino acids.

-

Purification: The crude peptide is precipitated, lyophilized, and then purified to a high degree (≥95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Verification: The final product's identity and purity are confirmed using mass spectrometry (to verify molecular weight) and analytical HPLC.

Recombinant Production

While less common for a peptide of this size, recombinant production in host systems like Escherichia coli is a viable alternative, particularly for large-scale manufacturing. The process for recombinant Orexin A has been described and can be adapted for Orexin B.[11]

Experimental Protocol: Generalized Recombinant Production of Orexin B

-

Gene Design and Synthesis: A DNA sequence encoding the 28 amino acids of human Orexin B is designed. The codons are optimized for high-level expression in the chosen host, such as E. coli.

-

Vector Construction: The synthetic gene is cloned into an expression plasmid (e.g., a pET vector). The construct may include an N-terminal fusion tag (like His-tag) to facilitate purification and a cleavage site for its subsequent removal.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: The bacterial culture is grown to an optimal density, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Inclusion Body Isolation: Overexpressed peptides in E. coli often form insoluble aggregates called inclusion bodies. After harvesting, the cells are lysed, and the inclusion bodies are isolated and washed.[11]

-

Solubilization and Refolding: The inclusion bodies are dissolved (denatured) using a strong chaotropic agent like 8 M urea. The peptide is then refolded into its native conformation by diluting it into a refolding buffer.[11]

-

Purification: The refolded Orexin B is purified using a series of chromatography steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity.[11]

-

Verification: The final product is verified by SDS-PAGE, mass spectrometry, and functional assays.

Orexin B Signaling Pathway

Orexin B exerts its physiological effects by binding to and activating the Orexin 2 Receptor (OX2R), a G-protein coupled receptor.[7][12] It has a significantly lower affinity for the Orexin 1 Receptor (OX1R).[1][9] The activation of OX2R initiates multiple intracellular signaling cascades.

The primary and most well-characterized pathway involves the coupling of OX2R to the Gq class of G-proteins.[12][13][14]

-

Receptor Activation: Orexin B binds to OX2R, inducing a conformational change.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gαq and Gβγ subunits to dissociate.

-

PLC Activation: The activated Gαq-GTP subunit binds to and activates Phospholipase C (PLC).[14][15][16]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][14] This increase in intracellular Ca2+ is a hallmark of orexin receptor activation.[12]

-

PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased Ca2+, activates Protein Kinase C (PKC).[13][15]

-

Downstream Effects: PKC and elevated Ca2+ levels lead to the phosphorylation of numerous downstream targets, including the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[13][15][17] This ultimately results in neuronal depolarization and increased excitability.[14]

In addition to the canonical Gq pathway, OX2R can also couple to Gi and Gs proteins in different cellular contexts, leading to the modulation of adenylyl cyclase activity and further diversification of the cellular response.[12][13][15]

References

- 1. Orexin - Wikipedia [en.wikipedia.org]

- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Brief History of Hypocretin/Orexin and Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of hypocretin/orexin ushers in a new era of sleep research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Orexin B, human - 1 mg [anaspec.com]

- 8. Orexin B, human - Echelon Biosciences [echelon-inc.com]

- 9. rndsystems.com [rndsystems.com]

- 10. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RU2647771C2 - Method for obtaining recombinant human orexin a , plasmid dna, strain producer - Google Patents [patents.google.com]

- 12. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 13. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Orexin B (Human): A Technical Guide to its Sequence, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orexin (B13118510) B, also known as Hypocretin-2, is a neuropeptide implicated in a wide array of physiological processes, most notably the regulation of the sleep-wake cycle, feeding behavior, and energy homeostasis.[1][2] Synthesized primarily in the lateral hypothalamus, Orexin B is derived from a common precursor, prepro-orexin, along with Orexin A.[3] It exerts its biological effects by interacting with two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[2][4] Notably, Orexin B displays a higher affinity for the OX2R.[5] The critical role of the orexin system is underscored by the finding that a loss of orexin-producing neurons results in the sleep disorder narcolepsy.[3] This has propelled the orexin system to the forefront of therapeutic research, particularly for sleep disorders and other neurological conditions.

This technical guide provides a comprehensive overview of human Orexin B, including its amino acid sequence, signaling pathways, and detailed protocols for key experimental analyses.

Amino Acid Sequence of Human Orexin B

Human Orexin B is a 28-amino acid linear peptide with a C-terminal amidation.[5][6]

Three-Letter Code: Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2[7][8]

One-Letter Code: RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2[6]

Quantitative Data: Receptor Binding Affinity

The interaction of human Orexin B with its cognate receptors has been quantified through various binding and functional assays. The following table summarizes key affinity and potency values.

| Parameter | Receptor | Value (nM) | Assay Type | Cell Line | Reference |

| Ki | Human OX1R | 420 | Radioligand Binding | - | [6] |

| Ki | Human OX2R | 36 | Radioligand Binding | - | [6] |

| IC50 | Human OX2R | 36 | Competitive Binding | - | |

| IC50 | Human OX1R | 420 | Competitive Binding | - | |

| EC50 | Human OX2R | 60 | [Ca2+]i Transient | - | |

| EC50 | Human OX1R | 2500 | [Ca2+]i Transient | CHO | [3] |

Orexin B Signaling Pathways

Orexin B primarily signals through the OX2R, a GPCR that can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.[2][4] This promiscuous coupling initiates diverse intracellular cascades that ultimately mediate the peptide's excitatory effects on neurons.

Gq-Mediated Pathway

The canonical signaling pathway for Orexin B involves the activation of the Gq alpha subunit. This leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] The subsequent rise in intracellular calcium is a hallmark of orexin receptor activation.[3][9]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Processing of Human Prepro-Orexin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the processing of the human Orexin (B13118510) B precursor protein, prepro-orexin. It details the enzymatic cleavage, relevant experimental methodologies, and the subsequent signaling pathway of Orexin B, offering a valuable resource for those investigating the orexin system for therapeutic development.

Introduction to the Orexin System

The orexin system, also known as the hypocretin system, is a critical regulator of numerous physiological processes, including wakefulness, appetite, and reward pathways.[1][2] The system comprises two neuropeptides, Orexin-A (hypocretin-1) and Orexin-B (hypocretin-2), which are derived from a common precursor protein, prepro-orexin.[3][4] These peptides exert their effects by binding to two G-protein coupled receptors (GPCRs), the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R).[1][5] Orexin-A binds to both receptors with high affinity, while Orexin-B shows a preference for OX2R.[3] Dysregulation of the orexin system is implicated in several neurological disorders, most notably narcolepsy.

The Prepro-Orexin Precursor

In humans, the HCRT gene, located on chromosome 17, encodes the 131-amino acid prepro-orexin protein.[6] The processing of this precursor into the bioactive Orexin-A and Orexin-B peptides is a crucial step in the activation of the orexin signaling cascade.

Human Prepro-Orexin Amino Acid Sequence: MNLPSTKVSWAAVTLLLLLLLLPPALLSSGAAAQPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-GKR-RSGPPGLQGRLQRLLQASGNHAAGILTM-GRR-AGAEPAPRPCLGRRCSAPAASVAPGGQSGI[7]

Enzymatic Processing of Prepro-Orexin to Orexin B

The conversion of prepro-orexin into mature orexin peptides occurs through post-translational modification, specifically proteolytic cleavage by a class of enzymes known as prohormone convertases (PCs).[8] The primary enzymes implicated in this process are Proprotein Convertase Subtilisin/Kexin Type 1 (PCSK1, also known as PC1/3) and Proprotein Convertase Subtilisin/Kexin Type 2 (PCSK2, also known as PC2).[8][9][10] These enzymes recognize and cleave at specific sites characterized by pairs of basic amino acids, such as Lysine-Arginine (KR) or Arginine-Arginine (RR).[8][11]

Cleavage Sites for Orexin B

Based on the human prepro-orexin sequence and the known cleavage specificity of PCSK1 and PCSK2, the following cleavage sites are responsible for the generation of Orexin B:

-

N-terminal Cleavage of Orexin B: The cleavage that liberates the N-terminus of Orexin B occurs after the dibasic pair Arg77-Arg78 .

-

C-terminal Cleavage and Amidation of Orexin B: The sequence Gly108-Arg109-Arg110 serves as a signal for cleavage and subsequent C-terminal amidation. Cleavage occurs after Arg110, and the Glycine residue is then used as a donor for the amidation of the C-terminal Leucine of Orexin B. This amidation is crucial for the biological activity of the peptide.[4][12]

Quantitative Data on Orexin B Processing

Quantitative data on the precise stoichiometry and kinetics of prepro-orexin processing in human tissue is limited. However, studies in various models provide some insights.

| Parameter | Value | Species/System | Reference |

| Orexin-A Concentration in Human CSF (LC-MS/MS) | <35 – 131 pg/mL (in narcolepsy type 1 patients) | Human | [13] |

| Orexin-B Concentration in Human CSF (LC-MS/MS) | Undetectable | Human | [13] |

| PCSK1 Cleavage Efficiency (in vitro) | Higher for Lys-Arg sites | Recombinant | [8] |

| PCSK2 Cleavage Efficiency (in vitro) | Higher for Arg-Arg sites | Recombinant | [8] |

Experimental Protocols

In Vitro Cleavage Assay of Prepro-Orexin

This protocol allows for the assessment of prepro-orexin cleavage by specific prohormone convertases.

Materials:

-

Recombinant human prepro-orexin

-

Recombinant human PCSK1 and/or PCSK2

-

Cleavage buffer (e.g., 100 mM sodium acetate, 5 mM CaCl2, pH 5.5)

-

Tris-HCl, pH 7.5

-

SDS-PAGE gels and reagents

-

Western blot apparatus and reagents

-

Antibodies specific for Orexin B

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant prepro-orexin (substrate) and recombinant PCSK1 or PCSK2 (enzyme) in the cleavage buffer. A typical starting ratio would be 10:1 (substrate:enzyme) by mass.

-

Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction by adding a sample buffer containing SDS and a reducing agent, and boiling for 5 minutes.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for Orexin B, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualization: Detect the protein bands using a chemiluminescence substrate and an imaging system. The appearance of a band corresponding to the molecular weight of Orexin B indicates successful cleavage.

Quantification of Orexin B in Human Hypothalamus by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of Orexin B in brain tissue.

Materials:

-

Human hypothalamus tissue

-

Homogenization buffer (e.g., acidified methanol)

-

Protein precipitation solution (e.g., acetonitrile)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., nanoAcquity UPLC coupled to an Orbitrap mass spectrometer)

-

Orexin B standard and stable isotope-labeled internal standard

Procedure:

-

Tissue Homogenization: Homogenize the hypothalamus tissue in ice-cold homogenization buffer.

-

Protein Precipitation: Add acetonitrile (B52724) to the homogenate to precipitate proteins. Centrifuge to pellet the precipitate.

-

Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the peptides.

-

Sample Reconstitution: Dry the eluate under vacuum and reconstitute in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.

-

Liquid Chromatography: Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Orexin B and its internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of the Orexin B standard. Quantify the amount of Orexin B in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.[13][14][15]

Signaling Pathways and Experimental Workflows

Prepro-Orexin Processing Pathway

Caption: Proteolytic processing of human prepro-orexin by PCSK1 and PCSK2.

Orexin B Signaling Pathway

Caption: Simplified Orexin B signaling cascade via the OX2R and Gq pathway.

Experimental Workflow for Orexin Quantification

Caption: Workflow for the quantification of Orexin B in brain tissue.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell type- and pathway-specific synaptic regulation of orexin neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The physiology and pharmacology of the orexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]

- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 6. The human prepro-orexin gene regulatory region that activates gene expression in the lateral region and represses it in the medial regions of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orexin/Hypocretin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetics of the First Seven Proprotein Convertase Enzymes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of PCSK1 (PC1/3), PCSK2 (PC2) and PCSK3 (furin) in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PCSK1 Variants and Human Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 14. LC-MS/MS Analysis Elucidates a Daily Rhythm in Orexin A Concentration in the Rat Vitreous Body - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Intricate Dance of Wakefulness: A Technical Guide to the Mechanism of Action of Orexin B in the Human Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orexin (B13118510) B, a neuropeptide produced in the lateral hypothalamus, plays a pivotal role in regulating some of the most fundamental neurological processes, including wakefulness, arousal, and appetite. Its influence is mediated through the Orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR) that initiates a cascade of intracellular signaling events upon activation. This technical guide provides an in-depth exploration of the mechanism of action of Orexin B in the human brain, detailing its receptor binding, downstream signaling pathways, and ultimate physiological effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of the orexin system and its therapeutic potential.

Orexin B and Receptor Binding

Orexin B is a 28-amino acid linear peptide derived from a common precursor, prepro-orexin.[1] It exerts its physiological effects by binding to two subtypes of orexin receptors, OX1R and OX2R.[1][2] While Orexin A binds to both receptors with high affinity, Orexin B demonstrates a significant selectivity for OX2R.[3] This selective binding is a critical determinant of its specific physiological functions.

Receptor Affinity and Potency

Quantitative analysis of Orexin B's interaction with its receptors reveals its preferential binding to OX2R. The following table summarizes key binding and activation parameters from studies using Chinese hamster ovary (CHO) cells expressing either OX1 or OX2 receptors.

| Ligand | Receptor | Parameter | Value | Reference |

| Orexin B | OX1R | IC50 (competitive binding) | 420 nM | [4] |

| Orexin B | OX2R | IC50 (competitive binding) | 36 nM | [4] |

| Orexin B | OX1R | EC50 (calcium mobilization) | 2,500 nM | [4] |

| Orexin B | OX2R | EC50 (calcium mobilization) | 30 nM | [4] |

| Orexin B | OX2R | pEC50 (noradrenaline release) | 8.61 ± 0.38 (2.4 nM) | [5] |

Signal Transduction Pathways

Upon binding to OX2R, Orexin B initiates a complex and multifaceted signaling cascade. The receptor's ability to couple to multiple G-protein families, including Gq, Gi/o, and Gs, allows for a diverse range of downstream cellular responses.[1][2][4]

Gq-Protein Coupled Pathway

The predominant signaling pathway activated by Orexin B is mediated by the Gq protein. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][7] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[1] This pathway is central to many of the excitatory effects of Orexin B on neurons.

Gi/o and Gs-Protein Coupled Pathways

In addition to the Gq pathway, OX2R can also couple to Gi/o and Gs proteins, although the contexts and cell types where these pathways are predominantly active are still under investigation.[1][4]

-

Gi/o Pathway: Coupling to Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Gs Pathway: Conversely, Gs protein coupling stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of protein kinase A (PKA).[6]

The ability of Orexin B to engage these different G-protein pathways contributes to its diverse and sometimes opposing physiological effects in different brain regions.

Modulation of Ion Channels and Neuronal Excitability

A primary consequence of Orexin B signaling is the modulation of various ion channels, leading to neuronal depolarization and increased excitability.[4]

-

Inhibition of K+ Channels: Orexin B has been shown to inhibit certain potassium (K+) channels, reducing K+ efflux and leading to a more depolarized membrane potential.[3][8] This makes the neuron more likely to fire an action potential.

-

Activation of Non-selective Cation Channels: The activation of non-selective cation channels allows for the influx of positive ions, further contributing to depolarization.[8]

-

Activation of the Na+/Ca2+ Exchanger: Orexin B can also activate the sodium-calcium (Na+/Ca2+) exchanger, which can contribute to neuronal excitation.[3][4]

Regulation of Neurotransmitter Release

Orexin B plays a significant role in modulating the release of other neurotransmitters, thereby influencing a wide range of brain circuits.

-

Glutamate: Orexin B can enhance the release of the excitatory neurotransmitter glutamate.[9] This can occur through both presynaptic and postsynaptic mechanisms, including the potentiation of NMDA receptor-mediated currents.[9]

-

GABA: The effects on the inhibitory neurotransmitter GABA are more complex, with Orexin B shown to induce its release in some contexts.[4]

-

Noradrenaline: Orexin B stimulates the release of noradrenaline from cerebrocortical slices, an effect that is likely mediated by increased intracellular Ca2+ influx.[5] This action is crucial for its role in promoting wakefulness.

-

Dopamine, Serotonin, and Acetylcholine: Orexin neurons project to and excite dopaminergic, serotonergic, and cholinergic neurons, contributing to the regulation of arousal, motivation, and reward.[10][11][12]

Experimental Protocols

The elucidation of the Orexin B mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the activation of the Gq pathway.

Objective: To measure changes in intracellular calcium concentration in response to Orexin B application.

Methodology:

-

Cell Culture: Chinese hamster ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are stably transfected with the human OX2R gene.[6] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specified time at 37°C.[13][14] These dyes exhibit a change in fluorescence intensity upon binding to free Ca2+.

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

-

Orexin B Application: A solution of Orexin B at various concentrations is added to the cells.

-

Fluorescence Measurement: Changes in fluorescence intensity are continuously monitored over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

-

Data Analysis: The peak fluorescence change is used to generate dose-response curves and calculate the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and neuronal membrane potential.

Objective: To characterize the effects of Orexin B on neuronal excitability and specific ion currents.

Methodology:

-

Brain Slice Preparation: Acute brain slices containing the region of interest (e.g., hypothalamus, locus coeruleus) are prepared from rodents.

-

Neuron Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control and measurement of the membrane potential and currents.

-

Drug Application: Orexin B is applied to the brain slice via the perfusion bath.

-

Data Acquisition: Changes in membrane potential (current-clamp mode) or ionic currents (voltage-clamp mode) are recorded using a patch-clamp amplifier and digitized for computer analysis.

-

Pharmacological Blockers: Specific ion channel blockers can be used to isolate the contribution of individual currents to the observed effects of Orexin B.

Conclusion and Future Directions

The mechanism of action of Orexin B in the human brain is a complex interplay of receptor-specific binding, diverse G-protein coupling, and the modulation of multiple downstream signaling pathways and ion channels. This intricate signaling ultimately translates into profound effects on neuronal excitability and neurotransmitter release, underpinning its crucial role in the regulation of wakefulness and other vital physiological processes.

For drug development professionals, a deep understanding of these mechanisms is paramount for the rational design of novel therapeutics targeting the orexin system. The development of selective OX2R agonists holds promise for the treatment of disorders characterized by excessive daytime sleepiness, such as narcolepsy. Conversely, OX2R antagonists are being explored for the treatment of insomnia. Future research should continue to unravel the cell-type specific signaling of Orexin B and its integration with other neurotransmitter systems to fully harness its therapeutic potential.

References

- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ionic Mechanisms Underlying the Excitatory Effect of Orexin on Rat Subthalamic Nucleus Neurons [frontiersin.org]

- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orexin A and B evoke noradrenaline release from rat cerebrocortical slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell type- and pathway-specific synaptic regulation of orexin neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orexin - Wikipedia [en.wikipedia.org]

- 11. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 12. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Orexin B Signaling in Hypothalamic Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orexin-B is a neuropeptide produced in the lateral hypothalamus that plays a critical role in regulating various physiological processes, including wakefulness, feeding behavior, and energy homeostasis.[1][2] It exerts its effects by binding to two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[2] While Orexin-A binds to both receptors with high affinity, Orexin-B shows a preference for OX2R.[3][4] The signaling cascades initiated by Orexin-B in hypothalamic neurons are complex and multifaceted, involving the activation of multiple G-protein subtypes and a diverse array of downstream effectors. This guide provides a detailed technical overview of the core signaling pathways of Orexin-B in hypothalamic neurons, presents quantitative data from key experimental findings, and offers detailed protocols for relevant research methodologies.

Core Signaling Pathways of Orexin-B in Hypothalamic Neurons

Orexin-B, primarily through the activation of OX2R, can couple to three main families of heterotrimeric G-proteins: Gq, Gi/o, and Gs.[5][6] The specific G-protein activated can be context-dependent, varying by neuronal subtype and experimental conditions.

Gq-Mediated Signaling

The canonical and most well-characterized pathway for orexin (B13118510) receptor activation involves the Gq alpha subunit.[6][7]

-

Activation of Phospholipase C (PLC): Upon Orexin-B binding to OX2R, the activated Gαq subunit stimulates PLC.[5]

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] This results in a significant increase in intracellular calcium concentration ([Ca2+]i).[5][8]

-

Activation of Protein Kinase C (PKC): Both the elevated [Ca2+]i and DAG work in concert to activate Protein Kinase C (PKC).[6] PKC, in turn, phosphorylates a multitude of downstream targets, contributing to changes in neuronal excitability and gene expression.

Gi/o-Mediated Signaling

Orexin-B can also signal through the Gi/o pathway, which generally has inhibitory effects on adenylyl cyclase but can also have other downstream consequences.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the production of cyclic AMP (cAMP).[6]

-

Modulation of Ion Channels: The βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][9] Inhibition of these K+ channels leads to neuronal depolarization.

Gs-Mediated Signaling

Evidence also suggests that Orexin-B can couple to Gs proteins, leading to the stimulation of adenylyl cyclase.

-

Activation of Adenylyl Cyclase: The activated Gαs subunit stimulates adenylyl cyclase, resulting in an increased production of cAMP.[6]

-

Activation of Protein Kinase A (PKA): cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and ion channels.

Downstream Effector Pathways

The activation of these primary G-protein pathways converges on several key downstream signaling cascades that ultimately mediate the physiological effects of Orexin-B.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial downstream target of orexin signaling.[6] Activation of this pathway, often through PKC, leads to the phosphorylation of ERK (pERK), which can then translocate to the nucleus to regulate gene expression.

-

CREB Signaling: The cAMP response element-binding protein (CREB) is another important transcription factor activated by Orexin-B. CREB can be phosphorylated and activated by both PKA and other kinases downstream of Ca2+ signaling, leading to changes in gene expression related to neuronal plasticity and survival.

-

Ion Channel Modulation: Orexin-B modulates the activity of several types of ion channels to increase neuronal excitability. This includes the inhibition of potassium (K+) channels and the activation of non-selective cation channels, both of which contribute to membrane depolarization and an increased firing rate of hypothalamic neurons.[5][10]

-

β-Arrestin Recruitment: Following receptor activation, β-arrestins are recruited to the OX2R.[11][12] This not only leads to receptor desensitization and internalization but also initiates G-protein-independent signaling cascades, including scaffolding components of the MAPK/ERK pathway.[11][13]

Quantitative Data on Orexin-B Signaling

The following tables summarize quantitative data from various studies on the effects of Orexin-B in hypothalamic and related neurons.

| Parameter | Orexin-B Concentration | Effect | Cell Type | Reference |

| Neuronal Firing Rate | 10⁻⁷ M | ~3x greater increase than Orexin-A | Rat Paraventricular Thalamus Neurons | [5] |

| 10⁻⁷ M | Increase in firing frequency to 0.8+/-0.2 Hz (from 0.2+/-0.1 Hz) | Dissociated Locus Coeruleus Neurons | [10] | |

| Membrane Depolarization | 10⁻⁷ M | 4.0+/-0.1 mV | Dissociated Locus Coeruleus Neurons | [10] |

| 50 nM | 18.38 ± 1.40 mV | Rat Rhomboid Nuclei Neurons | [14] | |

| Intracellular Calcium | 10⁻⁷ M | Increased [Ca2+]i in ~50% of neurons | Rat Paraventricular Thalamus Neurons | [5] |

| Concentration-dependent | Increase in [Ca2+]i | Cultured Rat Hypothalamic Neurons | [8] | |

| EC₅₀ for OX2R Activation | 21 ± 3 nM | Depolarization | Mouse Arcuate Nucleus Neurons | [15] |

| β-Arrestin Recruitment | High micromolar | EC₅₀ for β-arrestin proximity | COS-7 cells expressing OX2R | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Orexin-B signaling pathways.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons and assess the effects of Orexin-B on membrane potential, firing rate, and ion channel currents.

Materials:

-

Slicing solution (e.g., NMDG-based, ice-cold and oxygenated with 95% O₂/5% CO₂)

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

-

Intracellular solution (e.g., K-gluconate-based)

-

Patch pipettes (3-7 MΩ resistance)

-

Vibratome

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

Protocol:

-

Slice Preparation:

-

Anesthetize and decapitate the animal (e.g., mouse or rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

-

Cut coronal hypothalamic slices (e.g., 250-300 µm thick) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.[2]

-

-

Recording:

-

Transfer a slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF (1.5-2 mL/min).

-

Identify hypothalamic neurons (e.g., in the lateral hypothalamus) using DIC optics.

-

Approach a neuron with a patch pipette filled with intracellular solution, applying positive pressure.

-

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In current-clamp mode, record the resting membrane potential and firing activity.

-

Bath-apply Orexin-B at desired concentrations and record the changes in membrane potential and firing rate.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and apply voltage steps or ramps to study specific ion currents. Apply Orexin-B to observe its effects on these currents.

-

Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular calcium concentration in response to Orexin-B application.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 1% BSA

-

Fluorescence microscopy setup with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

-

Image acquisition and analysis software

Protocol:

-

Dye Preparation:

-

Prepare a 1 mg/mL stock solution of Fura-2 AM by dissolving 50 µg in 50 µL of DMSO. Vortex thoroughly.[16]

-

-

Cell/Slice Loading:

-

For cultured cells, wash twice with HBSS.

-

For acute brain slices, place them in a loading chamber with oxygenated aCSF.

-

Prepare the loading solution by diluting the Fura-2 AM stock in HBSS with 1% BSA (and often Pluronic F-127 to aid in dye solubilization) to a final concentration of 1-10 µM.[1][11]

-

Incubate the cells or slices in the loading solution for 30-60 minutes at room temperature or 37°C in the dark.[16]

-

-

Washing and De-esterification:

-

Wash the cells or slices with fresh HBSS or aCSF for at least 30 minutes to allow for the de-esterification of the dye by intracellular esterases, which traps it inside the cells.[16]

-

-

Imaging:

-

Mount the coverslip with cells or the brain slice in the imaging chamber on the microscope.

-

Perfuse with aCSF.

-

Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Establish a baseline recording.

-

Apply Orexin-B to the perfusion solution and record the changes in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

-

Immunohistochemistry for Phosphorylated ERK (pERK)

This technique is used to visualize the activation of the ERK signaling pathway in hypothalamic neurons following Orexin-B stimulation.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)

-

Primary antibody against pERK (e.g., rabbit anti-pERK1/2)

-

Fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488)

-

DAPI or other nuclear counterstain

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Tissue Preparation:

-

Administer Orexin-B (e.g., via intracerebroventricular injection) to the animal.

-

After a specified time, deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sinking it in a 30% sucrose (B13894) solution in PBS.

-

Cut coronal hypothalamic sections (e.g., 30-40 µm thick) on a cryostat or vibratome.

-

-

Staining:

-

Wash the free-floating sections three times in PBS for 10 minutes each.

-

Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.

-

Incubate the sections with the primary antibody against pERK diluted in blocking solution overnight at 4°C.

-

The next day, wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.

-

Incubate the sections with the fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.

-

Wash the sections three times in PBS for 10 minutes each in the dark.

-

Counterstain with DAPI for 10 minutes if desired.

-

Wash twice more in PBS.

-

-

Mounting and Imaging:

-

Mount the sections onto glass slides and coverslip with mounting medium.

-

Image the sections using a fluorescence or confocal microscope.

-

Mandatory Visualizations

Orexin B Signaling Pathways

Caption: Orexin B signaling pathways in hypothalamic neurons.

Experimental Workflow for Studying Orexin B Signaling

Caption: General experimental workflow.

Logical Relationship of G-Protein Coupled Signaling

Caption: G-protein coupling logic.

References

- 1. Effects of orexin (hypocretin) on GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. login.medscape.com [login.medscape.com]

- 10. Temporal Profiling of Orexin Receptor-Arrestin-Ubiquitin Complexes Reveals Differences between Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orexin receptor 2 (OX2R) exhibits ligand-dependent spatio-temporal pharmacology through Gαi:β-arrestin dynamics in response to Orexin-A and Orexin-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Orexin B/hypocretin 2 increases glutamatergic transmission to ventral tegmental area neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Orexin (hypocretin) effects on constitutively active inward rectifier K+ channels in cultured nucleus basalis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunofluorescence staining for postmortem mouse brain tissue [protocols.io]

An In-depth Technical Guide to the Binding Affinity and Signaling of Human Orexin B at the Orexin 2 Receptor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the interaction between the human neuropeptide Orexin (B13118510) B and its cognate G-protein coupled receptor, the Orexin 2 Receptor (OX2R). The document details the binding affinity, the experimental methodologies used to determine these parameters, and the primary signaling cascades initiated upon ligand binding.

Orexin B Binding Affinity for Human Orexin 2 Receptor (OX2R)

Orexin B, a 28-amino acid neuropeptide, demonstrates a notable binding preference for the Orexin 2 Receptor over the Orexin 1 Receptor (OX1R)[1][2][3]. This selectivity is a key aspect of the orexin system's function. In contrast, Orexin A binds to both receptors with approximately equal affinity[2]. The binding affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of the competing ligand (Orexin B) that will bind to half of the receptors at equilibrium in the absence of the radioligand.

Quantitative Binding Data

The following table summarizes the reported binding affinity of human Orexin B for the human OX2R.

| Ligand | Receptor | Parameter | Value (nM) | Experimental System |

| Human Orexin B | Human OX2R | Ki | 36 | Not specified |

Data sourced from Hello Bio[4].

Experimental Protocols for Determining Binding Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor[5]. A competition binding assay is specifically used to determine the affinity (Ki) of an unlabeled ligand, such as Orexin B, by measuring its ability to displace a known radiolabeled ligand from the receptor[5].

Protocol: Competition Radioligand Binding Assay for OX2R

This protocol outlines the key steps for determining the Ki of Orexin B at the human OX2R expressed in a recombinant cell line (e.g., CHO or HEK293 cells).

1. Receptor Membrane Preparation:

-

Culture cells stably expressing the human OX2R to a high density.

-

Harvest the cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Homogenize the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors)[6].

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris[6].

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes[6].

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) or a buffer containing a cryoprotectant (like 10% sucrose) for storage at -80°C[6].

-

Determine the protein concentration of the membrane preparation using a standard method, such as the BCA assay[6].

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format[6].

-

To each well, add in sequence:

- A specific amount of the OX2R membrane preparation (e.g., 10-50 µg protein).

- Varying concentrations of the unlabeled competitor, human Orexin B (typically spanning a 4-5 log unit range).

- A fixed concentration of a suitable OX2R-selective radioligand (e.g., [³H]-EMPA)[7][8][9]. The concentration is usually at or below the radioligand's dissociation constant (Kd) to ensure assay sensitivity[10].

-

For determining non-specific binding, a parallel set of wells is included containing a high concentration of a known, non-radioactive OX2R antagonist (e.g., Suvorexant) instead of Orexin B[7][11].

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium[6].

3. Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding[6].

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand[6].

-

Dry the filters, add a scintillation cocktail, and quantify the bound radioactivity using a scintillation counter[6].

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each Orexin B concentration.

-

Plot the specific binding as a function of the log concentration of Orexin B to generate a sigmoidal competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of Orexin B that displaces 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor[6].

Visualization: Workflow for Competition Binding Assay

Orexin 2 Receptor Signaling Pathways

The Orexin 2 Receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq and Gi families of G-proteins[12][13]. The activation of the Gq pathway is a hallmark response to orexin binding and leads to an excitatory effect in target neurons.

Primary Gq-Coupled Pathway:

-

Binding and Activation: Human Orexin B binds to the extracellular domain of the OX2R, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples to and activates the heterotrimeric G-protein, Gq.

-

PLC Activation: The Gαq subunit dissociates and activates Phospholipase C (PLC)[12].

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺)[14][15]. This sharp increase in cytosolic Ca²⁺ is a key signaling event.

-

PKC Activation: DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC) at the cell membrane[13].

-

Downstream Effects: Activated PKC and calcium-dependent kinases phosphorylate numerous downstream targets, including the ERK1/2 MAP kinase pathway, leading to modulation of ion channel activity, gene expression, and ultimately, neuronal excitation[1][13].

Visualization: OX2R Gq Signaling Cascade

References

- 1. portlandpress.com [portlandpress.com]

- 2. Orexin - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Orexin B (human) Supplier | 205640-91-1 | Hello Bio [hellobio.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 15. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]

physiological role of Orexin B in sleep-wake cycles

An In-depth Technical Guide on the Physiological Role of Orexin (B13118510) B in Sleep-Wake Cycles

Audience: Researchers, scientists, and drug development professionals.

Introduction

While both orexin peptides are derived from a common precursor, prepro-orexin, they exhibit differential receptor affinities that underpin distinct physiological roles.[1][2] Orexin A binds to both OX1R and OX2R with high affinity, whereas Orexin B shows a significant preference for OX2R.[1][8][9] This guide provides a detailed technical examination of the physiological role of Orexin B, focusing on its signaling pathways, its function in the sleep-wake cycle as elucidated through key experimental models, and the methodologies employed in this research.

Orexin B Signaling Pathways

Orexin B exerts its physiological effects primarily through the activation of OX2R, a G-protein coupled receptor. While OX1R is coupled exclusively to the Gq subclass of G-proteins, OX2R can couple to both Gq and Gi/o, allowing for a more diverse range of intracellular responses.[1][2] The binding of Orexin B to OX2R on the postsynaptic membrane of target neurons typically leads to an excitatory response.

The canonical signaling cascade initiated by Orexin B binding to OX2R involves the Gq pathway:

-

Receptor Activation: Orexin B binds to OX2R, inducing a conformational change.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization & PKC Activation: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+. DAG, along with Ca2+, activates Protein Kinase C (PKC).

-

Neuronal Depolarization: These events lead to the opening of non-selective cation channels (e.g., TRPC channels), resulting in membrane depolarization and increased neuronal excitability.[9]

This excitatory signaling is fundamental to the role of Orexin B in promoting wakefulness.

Neural Circuitry of Orexin B-Mediated Arousal

Orexin neurons project to and excite key arousal centers in the brainstem and hypothalamus, many of which preferentially express OX2R.[1][10] Orexin B's primary role in wakefulness is mediated through the activation of these downstream systems.

-

Tuberomammillary Nucleus (TMN): Histaminergic neurons of the TMN, which are crucial for maintaining cortical arousal, strongly express OX2R and are robustly excited by orexins.[1][2][9]

-

Locus Coeruleus (LC): Noradrenergic neurons in the LC, which promote vigilance and attention, are activated by orexins. While the LC expresses both receptors, OX2R plays a significant role.[1][2][11]

-

Dorsal Raphe (DR) Nucleus: Serotonergic neurons in the DR, involved in regulating mood and wakefulness, are also excited by orexins, an effect largely mediated by OX2R.[1][11]

-

Laterodorsal and Pedunculopontine Tegmental Nuclei (LDT/PPT): Cholinergic neurons in these nuclei, which are active during both wakefulness and REM sleep, are modulated by orexins.[1][12]

Quantitative Evidence from Experimental Models

Pharmacological Studies: Intracerebroventricular (ICV) Administration

Direct administration of orexins into the cerebral ventricles of rodents provides causal evidence for their role in promoting wakefulness. ICV injection of Orexin B, similar to Orexin A, dose-dependently increases the time spent awake and reduces time in both NREM and REM sleep.[1][4][11]

| Study Compound | Animal Model | Dose (nmol, ICV) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |

| Orexin B | Rat | 3 | +101% (first hour) | - | - | Hagan et al., 1999[1][11] |

| Orexin B | Rat | 10 | +150% (first hour) | Significant Decrease | Significant Decrease | Hagan et al., 1999[1][11] |

| Orexin A | Mouse | 0.3 | + ~80 min (over 4h) | - ~60 min (over 4h) | - ~20 min (over 4h) | Mieda et al., 2011[12] |

Note: Data for Orexin A is included for comparison as it is more extensively characterized; Orexin B produces qualitatively similar, potent effects, particularly on wakefulness and NREM sleep via OX2R.

Genetic Studies: Orexin and Receptor Knockout (KO) Models

The physiological necessity of the orexin system is demonstrated by genetic knockout models. Mice lacking the prepro-orexin gene (Orexin KO) exhibit a phenotype that closely mirrors human narcolepsy, with severe fragmentation of sleep and wake bouts.[13][14] Mice with targeted deletion of the OX2R gene also show significant sleep fragmentation, underscoring the critical role of the Orexin B-preferred receptor in stabilizing wakefulness.[7]

| Genotype | Animal Model | Parameter | Value (Light Phase) | Value (Dark Phase) | Reference |

| Wild-Type (WT) | Mouse | Mean Wake Bout Duration (s) | ~100 | ~1000 | Mochizuki et al., 2004[13] |

| Orexin KO | Mouse | Mean Wake Bout Duration (s) | ~50 | ~150 | Mochizuki et al., 2004[13] |

| Wild-Type (WT) | Mouse | # of Wake Bouts / 12h | ~100 | ~50 | Mochizuki et al., 2004[13] |

| Orexin KO | Mouse | # of Wake Bouts / 12h | ~200 | ~250 | Mochizuki et al., 2004[13] |

| OX1R KO | Mouse | Sleep/Wake Pattern | Almost Normal | Almost Normal | Willie et al., 2003[7] |

| OX2R KO | Mouse | Sleep/Wake Pattern | Mild Fragmentation | Mild Fragmentation | Willie et al., 2003[7] |

| OX1R/OX2R KO | Mouse | Sleep/Wake Pattern | Severe Fragmentation (Narcoleptic) | Severe Fragmentation (Narcoleptic) | Willie et al., 2003[7] |

Neurostimulation Studies: Optogenetics and Chemogenetics

Modern techniques allowing for precise temporal control of neuronal activity have confirmed the direct role of orexin neurons in driving transitions to wakefulness.

-

Optogenetics: Expressing light-sensitive ion channels (e.g., Channelrhodopsin-2, ChR2) in orexin neurons allows for their activation with millisecond precision. Photostimulation of these neurons reliably induces sleep-to-wake transitions.[2][4][15] Conversely, inhibiting these neurons using light-activated pumps (e.g., Halorhodopsin) promotes the onset of NREM sleep.[2][16][17]

-

Chemogenetics (DREADDs): Using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) allows for longer-lasting modulation of orexin neuron activity. Activating orexin neurons via hM3Dq DREADDs significantly increases total wake time, while inhibiting them with hM4Di DREADDs increases NREM sleep.[2][18]

| Method | Manipulation | Animal Model | Effect | Reference |

| Optogenetics | Activation (ChR2) | Mouse | Increased probability of NREM/REM -> Wake transition | Adamantidis et al., 2007[4][15] |

| Optogenetics | Inhibition (Halorhodopsin) | Mouse | Induction of NREM sleep during active period | Tsunematsu et al., 2011[15]; Sasaki et al., 2011[4] |

| Chemogenetics | Activation (hM3Dq) | Mouse | Significant increase in wakefulness time | Sasaki et al., 2011[2] |

| Chemogenetics | Inhibition (hM4Di) | Mouse | Decrease in wakefulness, increase in NREM sleep time | Sasaki et al., 2011[2][18] |

Detailed Experimental Protocols

Protocol: Optogenetic Activation of Orexin Neurons

This protocol describes the workflow for expressing ChR2 in orexin neurons and performing photostimulation during sleep recording.

-

Viral Vector Construction and Delivery:

-

Vector: An adeno-associated virus (AAV) carrying a double-floxed inverted open reading frame (DIO) for ChR2 fused with a fluorescent reporter (e.g., eYFP) is used (AAV-EF1a-DIO-hChR2(H134R)-eYFP).

-

Animal Model: Orexin-Cre transgenic mice, which express Cre recombinase exclusively in orexin-producing neurons.

-

Stereotaxic Surgery: Mice are anesthetized (e.g., isoflurane) and placed in a stereotaxic frame. A craniotomy is performed over the LHA. The AAV vector is infused bilaterally into the LHA (e.g., 500 nL per side) using a microinjection pump.

-

-

Implant Assembly:

-

An optic fiber cannula (e.g., 200 µm core diameter) is implanted just above the injection site.

-

EEG/EMG electrodes are implanted for sleep scoring. Two EEG screw electrodes are placed over the frontal and parietal cortices, and two EMG wire electrodes are inserted into the nuchal muscles.

-

The entire assembly is secured to the skull with dental cement.

-

-

Post-Operative Care and Viral Expression:

-

Mice are allowed to recover for at least 3 weeks to ensure robust ChR2 expression.

-

Expression is confirmed post-mortem via immunohistochemistry for the fluorescent reporter and co-localization with orexin.

-

-

Photostimulation and Recording:

-

Mice are habituated to the recording chamber and tethered to the electrophysiology/optics setup.

-

Baseline EEG/EMG is recorded.

-

Photostimulation is delivered via a laser coupled to the optic fiber (e.g., 473 nm blue light, 20 Hz pulses, 15 ms (B15284909) pulse width, 5-10 mW power) triggered during identified NREM or REM sleep epochs.

-

-

Data Analysis:

-

Sleep-wake states (Wake, NREM, REM) are scored from the EEG/EMG recordings in 4-10 second epochs.

-

The latency to transition from sleep to wakefulness following the onset of photostimulation is calculated and compared to sham stimulation periods.

-

Protocol: In Vivo Electrophysiological Recording

This protocol outlines the technically demanding procedure of recording the activity of identified orexin neurons in a freely moving animal.

-

Animal Preparation and Electrode Array Implantation:

-

Animal Model: Orexin-eGFP transgenic mice are often used, where orexin neurons express a green fluorescent protein, though this is more for post-hoc identification.

-

Electrode Array: A custom-built microdrive array with multiple tetrodes or single wires is used to allow for precise depth adjustment post-surgery.

-

Stereotaxic Surgery: The microdrive is implanted with its electrodes aimed at the LHA. EEG/EMG electrodes are also implanted for sleep state monitoring.

-

-

Single-Unit Recording:

-

After recovery, the mouse is connected to the recording system.

-

Over several days, the electrodes are slowly advanced in small increments (e.g., 30-50 µm per day) until single-unit activity characteristic of orexin neurons is isolated. Orexin neurons are identified by their unique firing pattern: high activity during active wakefulness, decreased firing during quiet wakefulness, and near silence during NREM and REM sleep.[19]

-

-

Data Acquisition and Analysis:

-

Neuronal spike data and EEG/EMG signals are simultaneously recorded.

-

Spike sorting is performed to isolate individual neurons.

-

Sleep-wake states are scored.

-

The firing rate (in Hz) of each isolated orexin neuron is calculated and correlated with the animal's behavioral state (Active Wake, Quiet Wake, NREM, REM).

-

-

Histological Verification:

-

At the end of the experiment, a small electrolytic lesion is made through the recording electrode tip.

-

The animal is perfused, and the brain is sectioned. Immunohistochemistry for orexin (or GFP) is performed to confirm that the recording site was located within the orexin neuron population.

-

Conclusion and Therapeutic Implications

The collective evidence from pharmacological, genetic, and neuro-modulatory studies unequivocally establishes a critical physiological role for Orexin B in the promotion and stabilization of wakefulness. Acting preferentially through the OX2R, Orexin B excites key monoaminergic and cholinergic arousal systems, creating a consolidated state of arousal and preventing inappropriate transitions into sleep. The severe sleep-wake fragmentation observed in Orexin system knockout models highlights its necessity for normal sleep architecture.

This deep understanding has directly paved the way for novel therapeutics for insomnia. By blocking the wake-promoting signals of orexins, Dual Orexin Receptor Antagonists (DORAs) effectively promote sleep.[20][21][22] These agents represent a distinct mechanistic class from traditional hypnotics (e.g., GABA-A modulators) and have been shown to improve sleep continuity without fundamentally altering sleep architecture.[20] The continued elucidation of the specific roles of Orexin B and OX2R will be vital for refining these therapies and developing next-generation treatments for a range of sleep and arousal disorders.

References

- 1. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Orexin, Sleep, Sympathetic Neural Activity and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]

- 12. Differential Roles of Orexin Receptor-1 and -2 in the Regulation of Non-REM and REM Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Developmental Divergence of Sleep-Wake Patterns in Orexin Knockout and Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Acute Optogenetic Silencing of Orexin/Hypocretin Neurons Induces Slow-Wave Sleep in Mice | Journal of Neuroscience [jneurosci.org]

- 18. Pharmacogenetic Modulation of Orexin Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jneurosci.org [jneurosci.org]

- 20. Rethinking the Role of Orexin in the Regulation of REM Sleep and Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Orexin Receptor Antagonism: Normalizing Sleep Architecture in Old Age and Disease | Annual Reviews [annualreviews.org]

- 22. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

Orexin B and Human Appetite: A Technical Guide for Researchers

Foreword